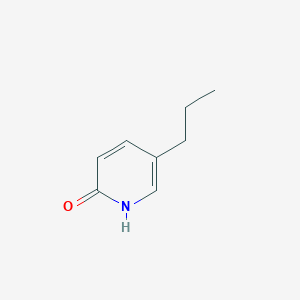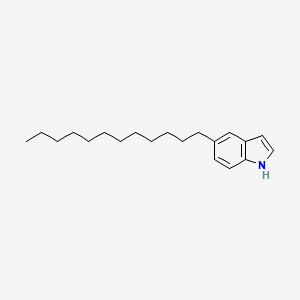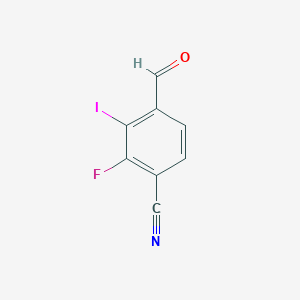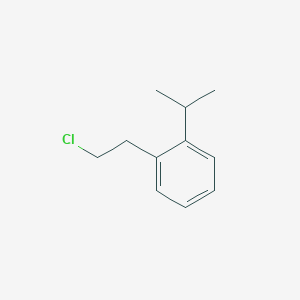
5-Propylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the 5-position and a keto group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of pyridin-2(1H)-one with a propyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: Pyridin-2(1H)-one
Reagent: Propyl halide (e.g., propyl bromide)
Catalyst: Base (e.g., potassium carbonate)
Solvent: Polar aprotic solvent (e.g., dimethylformamide)
Reaction Conditions: Heating the reaction mixture to reflux temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Propylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-propylpyridin-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted pyridines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Propylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Propylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2(1H)-one: The parent compound without the propyl group.
5-Methylpyridin-2(1H)-one: A similar compound with a methyl group instead of a propyl group.
5-Ethylpyridin-2(1H)-one: A compound with an ethyl group at the 5-position.
Uniqueness
5-Propylpyridin-2(1H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may affect its lipophilicity and ability to interact with biological membranes, making it distinct from its shorter-chain analogs.
Propiedades
Número CAS |
72323-57-0 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5-propyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-7-4-5-8(10)9-6-7/h4-6H,2-3H2,1H3,(H,9,10) |
Clave InChI |
ICHCXRMAPXMSOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)

![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)




![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)

![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
